Bienvenue dans la boutique en ligne BenchChem!

Tropisetron Citrate

Salt screening Preformulation Solid-state stability

Tropisetron Citrate is the citrate salt of tropisetron, a potent, competitive antagonist at the serotonin 5‑HT₃ receptor (pKi ~8.81 at human recombinant receptors). The parent free base (CAS 89565‑68‑4) was first commercialised in 1992 under the brand name Navoban for chemotherapy‑induced nausea and vomiting (CINV).

Molecular Formula C23H28N2O9
Molecular Weight 476.5 g/mol
CAS No. 1251773-00-8
Cat. No. B12765014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron Citrate
CAS1251773-00-8
Molecular FormulaC23H28N2O9
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?;
InChIKeyYFGSHODXSPKSDQ-KOQCZNHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropisetron Citrate (CAS 1251773-00-8): 5‑HT₃ Receptor Antagonist Salt Form for Antiemetic Applications


Tropisetron Citrate is the citrate salt of tropisetron, a potent, competitive antagonist at the serotonin 5‑HT₃ receptor (pKi ~8.81 at human recombinant receptors). The parent free base (CAS 89565‑68‑4) was first commercialised in 1992 under the brand name Navoban for chemotherapy‑induced nausea and vomiting (CINV) [1]. Tropisetron belongs to the first‑generation 5‑HT₃ antagonist class alongside ondansetron, granisetron, and dolasetron, sharing ~1000:1 selectivity for 5‑HT₃ over other receptor families [2]. The citrate counter‑ion is selected to provide improved aqueous solubility relative to the free base, facilitating formulation of injectable and oral dosage forms [3].

Why Generic Substitution Among 5‑HT₃ Antagonists and Salt Forms Can Fail: The Case of Tropisetron Citrate


Despite sharing a primary pharmacodynamic target, first‑generation 5‑HT₃ antagonists differ substantially in pharmacokinetic half‑life (tropisetron ~7.3 h vs ondansetron ~4 h), CYP450 metabolic pathway dependence (CYP2D6 for tropisetron/ondansetron vs CYP3A4 for granisetron), volume of distribution (5.7–8.6 L/kg for tropisetron vs 1.8 L/kg for ondansetron), and receptor‑binding affinity ranking [1][2]. Moreover, tropisetron uniquely acts as a partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR), a property absent in ondansetron and granisetron, opening distinct investigational applications beyond antiemesis [3]. At the salt‑form level, the citrate anion confers measurably different physicochemical properties—sulfate and nitrate salts of tropisetron are prone to oxidative discolouration on storage, whereas the citrate salt provides improved stability and solubility for injectable formulation [4]. These differences mean that substituting ondansetron hydrochloride, granisetron hydrochloride, or even tropisetron hydrochloride for tropisetron citrate without experimental re‑validation can introduce unanticipated variation in solubility, stability, metabolic handling, or off‑target pharmacology.

Tropisetron Citrate Quantitative Differentiation Evidence Versus Ondansetron, Granisetron, Palonosetron, and Tropisetron HCl


Citrate Salt-Form Stability and Solubility Advantage Over Alternative Tropisetron Salts

During the development of tropisetron citrate (CN101838266A), multiple alternative salts—including sulfate, nitrate, and fumarate—were synthesised and compared. The sulfate and nitrate salts were found to be readily oxidised, with the solid compound turning from white to yellow upon storage, while other salt classes (e.g., fumarate) exhibited poor aqueous solubility. In contrast, the citrate salt provided satisfactory solubility for injectable formulation and maintained colour integrity under storage, enabling the development of a high-purity tropisetron citrate injection [1][2]. No equivalent comparative salt-stability dataset has been published for tropisetron hydrochloride (CAS 105826-92-4).

Salt screening Preformulation Solid-state stability Injectable formulation

CYP2D6 Pharmacogenomic Guidance: Tropisetron/Ondansetron vs. Granisetron as Comparator

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued a specific guideline for CYP2D6 genotype‑guided dosing of ondansetron and tropisetron, reflecting that CYP2D6 polymorphisms significantly affect the metabolism and efficacy of these two agents. The CPIC 2026 update lists tropisetron and ondansetron as the 5‑HT₃ antagonists most affected by CYP2D6 genetic variation, whereas granisetron is primarily metabolised by CYP3A4 and is not subject to CYP2D6‑guided prescribing [1][2]. In vitro, quinidine (1 µM, a CYP2D6 inhibitor) reduced tropisetron hydroxylation by 67% compared to only 18% for ondansetron, indicating that tropisetron metabolism is more heavily dependent on CYP2D6 than ondansetron [3]. This creates a clear differentiation: tropisetron (and ondansetron) require consideration of CYP2D6 genotype for optimal dosing; granisetron and palonosetron do not share this dependency to the same degree [2].

Pharmacogenomics CYP2D6 CPIC guideline Metabolic clearance Personalised medicine

Pharmacokinetic Half-Life Advantage of Tropisetron Over Ondansetron

Among first‑generation 5‑HT₃ antagonists, tropisetron exhibits an intermediate plasma elimination half‑life that is approximately twice that of ondansetron. A comparative pharmacokinetic table reports tropisetron t₁/₂ = 5.7–7.3 h in healthy volunteers versus ondansetron t₁/₂ = 3.5–5.5 h, translating to a longer duration of 5‑HT₃ receptor occupancy following single‑dose administration [1]. This pharmacokinetic difference is cited as a rationale for once‑daily dosing of tropisetron (5 mg) compared to the multiple‑dose regimens often required for ondansetron in CINV prophylaxis [2].

Half-life Pharmacokinetics Duration of action PONV CINV

α7 Nicotinic Acetylcholine Receptor Partial Agonism: Unique Among First‑Generation 5‑HT₃ Antagonists

Tropisetron is distinguished from ondansetron and granisetron by its additional pharmacological activity as a partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR). In Xenopus oocyte electrophysiology studies, tropisetron activated α7 nAChRs (EC₅₀ ~2.4 µM at human α7 homomers), whereas ondansetron acted as an antagonist at the same receptor [1][2]. This property has been exploited preclinically: tropisetron (0.1–10 mg/kg) improved novel object recognition in young and aged rats, and in aged rhesus monkeys produced a 17% increase in delayed match‑to‑sample accuracy, with combination tropisetron + donepezil producing a 24% improvement [3]. Neither ondansetron nor granisetron has demonstrated comparable α7 nAChR‑mediated cognitive enhancement.

α7 nAChR Partial agonism Cognition Alzheimer's disease Neuropharmacology

Superiority of Tropisetron Over Ondansetron for Postoperative Vomiting Prevention: Meta‑Analysis

A 2021 meta‑analysis of 14 randomised controlled trials (N = 1705 patients) compared prophylactic ondansetron and tropisetron for postoperative nausea and vomiting (PONV). The pooled analysis found that ondansetron was 39% less effective than tropisetron in preventing postoperative vomiting (odds ratio favouring tropisetron), with no significant difference in overall PONV, postoperative nausea, or need for rescue antiemetic therapy [1]. This finding contradicts the class‑level assumption of equivalent antiemetic efficacy and provides evidence‑based support for selecting tropisetron over ondansetron specifically when postoperative vomiting is the primary endpoint of concern.

PONV Postoperative vomiting Meta-analysis RCT Clinical efficacy

Tropisetron Citrate: Evidence‑Backed Research and Industrial Application Scenarios


Injectable Antiemetic Formulation Development Requiring Validated Salt Stability

Pharmaceutical formulation scientists developing a parenteral tropisetron product can reference the comparative salt‑screening data in CN101838266A, which explicitly demonstrates that sulfate and nitrate salts undergo oxidative discolouration and that fumarate salt solubility is inadequate, leaving the citrate salt as the empirically optimal choice for injectable dosage forms [1]. The high‑purity tropisetron citrate injection patent (CN103446046B) further provides a validated manufacturing process suitable for ANDA development [2].

CYP2D6 Pharmacogenomic Study of Antiemetic Efficacy Using Tropisetron Citrate as a Probe Substrate

Because tropisetron metabolism is heavily CYP2D6‑dependent (67% inhibition by quinidine in human liver microsomes vs. 18% for ondansetron), tropisetron citrate is an ideal probe compound for clinical studies investigating the impact of CYP2D6 genotype on 5‑HT₃ antagonist efficacy [3]. The existence of a CPIC therapeutic guideline specifically for CYP2D6 and tropisetron/ondansetron provides a regulatory‑grade framework for genotype‑stratified trial design [4].

Dual‑Mechanism Neuroscience Research: Combining 5‑HT₃ Antagonism with α7 nAChR Partial Agonism

Neuroscience laboratories investigating cognitive enhancement or neuroprotection can utilise tropisetron citrate as the only commercially available 5‑HT₃ antagonist with validated α7 nAChR partial agonist activity (EC₅₀ 2.4 µM at human α7 receptors). Preclinical data demonstrate cognitive benefits in both rodent and non‑human primate models, including a 17% improvement in delayed match‑to‑sample accuracy in aged rhesus monkeys [5]. Ondansetron cannot substitute in these protocols because it lacks α7 agonist activity and instead antagonises α7 nAChRs [6].

Postoperative Vomiting Prevention Trials Requiring a Comparator with Demonstrated Superiority Over Ondansetron

Based on the 2021 meta‑analysis of 14 RCTs (N = 1705), tropisetron is 39% more effective than ondansetron for preventing postoperative vomiting [7]. Clinical researchers designing PONV trials with vomiting as a primary endpoint can cite this Level I evidence to justify selection of tropisetron citrate as the active comparator or intervention arm, a justification that does not exist for granisetron or dolasetron versus ondansetron to the same statistical certainty.

Quote Request

Request a Quote for Tropisetron Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.